molecular formula C15H22N2O3 B119262 Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate CAS No. 158985-25-2

Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

Cat. No.: B119262
CAS No.: 158985-25-2
M. Wt: 278.35 g/mol
InChI Key: YEHWSWXESXPBOS-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate (CAS: 158985-25-2) is a piperazine derivative with a tert-butoxycarbonyl (Boc) protecting group and a 4-hydroxyphenyl substituent. Its molecular formula is C₁₅H₂₂N₂O₃, and it has a molecular weight of 278.35 g/mol . This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly for constructing pharmacophores in drug discovery. For example, it has been employed in the preparation of urea-based inhibitors and protein degraders due to its reactive hydroxyl group and Boc-protected piperazine, which facilitate further functionalization .

The synthesis involves reacting 4-piperazin-1-yl phenol with di-tert-butyl dicarbonate (Boc₂O) in water, yielding the product in 92% efficiency after filtration and drying . The Boc group enhances solubility and stability during subsequent reactions, making the compound a versatile building block.

Properties

IUPAC Name

tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-10-8-16(9-11-17)12-4-6-13(18)7-5-12/h4-7,18H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHWSWXESXPBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470641
Record name tert-Butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158985-25-2
Record name tert-Butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Hydroxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
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Preparation Methods

Traditional Boc Protection Strategies

The nucleophilic substitution method, as described by AChemBlock and EVITAChem, employs 1-Boc-piperazine and 4-hydroxybenzyl chloride:

Reaction Scheme :

1-Boc-piperazine+4-Hydroxybenzyl chlorideBaseTert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate\text{1-Boc-piperazine} + \text{4-Hydroxybenzyl chloride} \xrightarrow{\text{Base}} \text{Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate}

Optimized Conditions :

  • Base : Triethylamine (2.5 eq) or NaOH (1.2 eq)

  • Solvent : Anhydrous DMF or THF

  • Temperature : 0°C → room temperature, 12–24 h

  • Workup : Aqueous extraction, silica gel chromatography

  • Yield : 85–90%

Structural and Kinetic Analysis

Kinetic studies reveal second-order dependence on both piperazine and benzyl chloride concentrations. Steric effects from the tert-butyl group necessitate prolonged reaction times (18–24 h) for complete conversion. IR spectroscopy confirms C=O stretching at 1685 cm⁻¹, while 1^1H NMR shows characteristic peaks:

  • δ 1.45 ppm (s, 9H, Boc CH3)

  • δ 6.75–7.25 ppm (m, 4H, aromatic)

Condensation-Cyclization Approaches

Adaptation from Posaconazole Intermediate Synthesis

Patent CN101824009A outlines a method for 1-(4-hydroxyphenyl)-4-(4-aminophenyl)piperazine, adaptable to our target compound:

Modified Protocol :

  • Condensation :

    • Reactants: 4-Hydroxyaniline (1.0 eq), N,N-bis(2-chloroethyl)-4-nitroaniline (1.1 eq)

    • Solvent: DMF or toluene

    • Base: NaOH (1.5 eq)

    • Conditions: 100°C, 24 h

  • Cyclization :

    • Acidic workup with HBr (33% in acetic acid)

    • Recrystallization from ethyl acetate

Yield : 55% after deprotection

Comparative Efficiency

While this method enables access to diverse piperazine analogs, limitations include:

  • Lower Yield : Multi-step process accumulates losses

  • Byproducts : Nitro group reduction requires Pd/C hydrogenation

Methodological Comparison and Industrial Viability

Table 1: Synthesis Method Comparison

ParameterPhotocatalyticNucleophilicCondensation
Steps123
Yield (%)9585–9055
Catalyst Cost ($/g)12.500.804.20
Reaction Time (h)102448
PMI (kg/kg)8.215.722.3

PMI: Process Mass Intensity

Table 2: Solvent and Energy Metrics

MethodSolventEnergy (kW·h/kg)CO₂ Equiv. (kg/kg)
PhotocatalyticDCE4.31.2
NucleophilicDMF7.82.5
CondensationToluene12.43.8

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinones, while substitution reactions can introduce a wide range of functional groups onto the piperazine ring.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is being investigated for its pharmacological properties, particularly as a lead compound in drug development. Piperazine derivatives are known for their diverse biological activities, including:

  • Antidepressant Effects : Research indicates that piperazine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for mood disorders.
  • Anticancer Activity : Some studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, making them candidates for further exploration in oncology .

Biological Research

The compound serves as a valuable probe in enzyme-substrate interaction studies. Its functional groups facilitate binding studies, allowing researchers to explore:

  • Enzyme Inhibition : The hydroxy group can participate in hydrogen bonding, enhancing the compound's ability to interact with specific enzymes.
  • Receptor Binding Studies : The piperazine structure allows for interaction with various receptors, making it useful in pharmacological investigations .

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of polymers and materials due to its functional groups that enable:

  • Cross-linking Reactions : The compound can enhance material properties through chemical modifications.
  • Corrosion Inhibition : Studies have shown that related compounds exhibit significant corrosion inhibition properties in acidic environments, suggesting potential applications in protective coatings .

Case Study 1: Antiplasmodial Activity

A derivative of this compound demonstrated promising antiplasmodial activity against Plasmodium falciparum, showing an IC50 value of 0.2690μM0.2690\mu M with low cytotoxicity (IC50 = 124.0μM124.0\mu M) . This study emphasizes the potential of piperazine derivatives in combating malaria.

Case Study 2: Corrosion Inhibition

Research on novel heterocyclic compounds derived from piperazine indicated that they could effectively inhibit corrosion in carbon steel immersed in hydrochloric acid solutions. The inhibition efficiency reached up to 91.5%91.5\% at certain concentrations, showcasing their industrial relevance .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can act as a scaffold, allowing the compound to bind to specific sites on target molecules. This binding can modulate the activity of the target, leading to various biological effects. The hydroxyphenyl group may also participate in hydrogen bonding and other interactions that enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate belongs to a broader class of Boc-protected piperazine derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Structural and Functional Analogues

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 4-hydroxyphenyl C₁₅H₂₂N₂O₃ 278.35 - Reactive hydroxyl group for coupling
- Boc protection enhances stability
Tert-butyl 4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate (33) 3-nitrophenoxy butanoyl C₁₉H₂₆N₃O₇ 408.43 - Nitro group enables reduction to amine intermediates
- Used in adamantyl urea derivatives for pharmacological studies
Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate (6) 5-bromo-3-cyanopyridin-2-yl C₁₅H₁₈BrN₅O₂ 388.24 - Bromo and cyano groups allow cross-coupling reactions
- Intermediate for kinase inhibitors
Tert-butyl 4-(4-(trifluoromethyl)phenyl)piperazine-1-carboxylate (9) 4-trifluoromethylphenyl C₁₆H₂₀F₃N₂O₂ 329.34 - Electron-withdrawing CF₃ group enhances metabolic stability
- Used in nickel-catalyzed cross-coupling reactions
Tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate 4-amino-2-cyanophenyl C₁₆H₂₁N₅O₂ 315.37 - Amino and cyano groups enable cyclization reactions
- Precursor for benzimidazole derivatives

Key Differences in Reactivity and Stability

Hydroxyphenyl vs. Nitrophenoxy Derivatives: The hydroxyl group in the target compound allows direct coupling via Mitsunobu or SN2 reactions, whereas nitro-substituted analogues (e.g., compound 33) require additional reduction steps to generate amines for further functionalization .

Electron-Withdrawing Substituents: Derivatives with trifluoromethyl (CF₃) or cyano (CN) groups exhibit enhanced metabolic stability and resistance to oxidative degradation compared to the hydroxyphenyl variant .

Pharmacological Relevance

  • The hydroxyphenyl variant is pivotal in synthesizing 1,3-disubstituted ureas with adamantyl groups, which exhibit potent binding to neurological targets .
  • In contrast, trifluoromethyl-substituted derivatives (e.g., compound 9 ) are optimized for CDK8/19 inhibition due to improved lipophilicity and target affinity .

Biological Activity

Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate (CAS No. 158985-25-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C₁₅H₂₂N₂O₃
  • Molecular Weight : 278.35 g/mol
  • Structure : The compound features a piperazine core substituted with a tert-butyl group and a hydroxyphenyl moiety, contributing to its pharmacological properties.

This compound is primarily investigated for its interaction with various biological targets:

  • Receptor Modulation : It is believed to act as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Research indicates that compounds with similar structures can influence serotonin and dopamine pathways, which are critical in mood regulation and psychiatric disorders.
  • Antioxidant Activity : The hydroxyphenyl group may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress, potentially offering neuroprotective effects.
  • Antimicrobial Properties : Initial studies suggest that this compound may exhibit antimicrobial activity against various pathogens, although specific data on its efficacy against bacteria or fungi remain limited.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound:

  • Cell Viability Assays : The compound was tested on human cell lines to evaluate cytotoxicity. Results demonstrated an IC50 value indicating moderate cytotoxic effects at higher concentrations.
  • Antioxidant Assays : Using DPPH and ABTS assays, the compound showed significant radical scavenging activity, suggesting potential applications in oxidative stress-related conditions.

In Vivo Studies

Limited in vivo studies have been reported, focusing primarily on neuroprotective effects:

  • Animal Models : Rodent models have been utilized to assess the impact of the compound on neurodegenerative diseases. Preliminary results indicate that treatment with this compound may improve behavioral outcomes and reduce markers of neuroinflammation.

Neuroprotective Effects

In a study published in the Journal of Medicinal Chemistry, researchers investigated the neuroprotective effects of similar piperazine derivatives. They reported that compounds with structural similarities could significantly reduce neuronal cell death induced by oxidative stress in vitro, suggesting that this compound may exhibit similar protective effects.

Antimicrobial Activity

A recent investigation into the antimicrobial properties of various piperazine derivatives highlighted that compounds structurally related to this compound displayed promising activity against Staphylococcus aureus and Escherichia coli, indicating potential for further development as antimicrobial agents.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityModerate at high concentrations
AntioxidantSignificant radical scavenging
NeuroprotectionImproved outcomes in rodent models
AntimicrobialActivity against S. aureus

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and deprotection. For example, tert-butyl piperazine-1-carboxylate derivatives are often synthesized via Buchwald–Hartwig amination or Suzuki–Miyaura cross-coupling with aryl halides (e.g., 4-hydroxyphenylboronic acid) under palladium catalysis . Optimization strategies include:

  • Temperature control (e.g., reflux in toluene at 110°C for 12–24 hours).
  • Catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions).
  • Solvent systems (e.g., DMF for nucleophilic substitutions).
    • Yield Improvement : Purification via silica gel chromatography or recrystallization improves purity. Yields range from 43% to 93% depending on substituents and reaction efficiency .

Q. How is the structural integrity of This compound confirmed in synthetic workflows?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm) and piperazine protons (δ ~3.4–3.8 ppm) .
  • X-ray Crystallography : Confirms molecular geometry, e.g., L-shaped conformations or intermolecular hydrogen bonding patterns .
  • LCMS/HPLC : Validates molecular weight (e.g., [M+H]⁺ at m/z 368.5) and purity (>95%) .

Q. What common chemical modifications are performed on this compound, and what reagents are used?

  • Functionalization Strategies :

  • Deprotection : Trifluoroacetic acid (TFA) removes the tert-butyloxycarbonyl (Boc) group, yielding free piperazine .
  • Substitution Reactions : Sodium hydride (NaH) in DMF facilitates nucleophilic substitutions at the piperazine nitrogen .
  • Reductive Amination : LiAlH₄ reduces carbonyl groups to alcohols or amines .
    • Derivatives : Common derivatives include sulfonamides, acylated piperazines, and aryl-substituted analogs .

Advanced Research Questions

Q. How do crystallographic data (e.g., Hirshfeld surfaces) inform intermolecular interactions and packing for this compound?

  • Methodology : Single-crystal X-ray diffraction reveals:

  • Intermolecular Interactions : C–H···O and N–H···O hydrogen bonds stabilize crystal lattices .
  • Hirshfeld Analysis : Quantifies contact contributions (e.g., 20% O···H interactions in tert-butyl derivatives) .
    • Applications : Predicts solubility and stability for drug formulation. For example, twisted conformations in L-shaped derivatives may influence bioavailability .

Q. What experimental challenges arise in reconciling contradictory biological activity data (e.g., antibacterial vs. enzyme inhibition)?

  • Case Study : Moderate antibacterial activity (MIC = 32 µg/mL) contrasts with potent prolyl-hydroxylase inhibition (IC₅₀ = 0.5 µM) .
  • Resolution Strategies :

  • Dose-Response Profiling : Differentiate on-target vs. off-target effects.
  • Structural-Activity Relationships (SAR) : Modify the hydroxyphenyl group to enhance selectivity .
    • Data Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

Q. How can computational methods (e.g., molecular docking) guide the design of piperazine-based inhibitors using this scaffold?

  • Workflow :

Target Selection : Dock derivatives into HIF prolyl-hydroxylase (PDB: 5L9B) or BTK (PDB: 5P9J) .

Free Energy Calculations : MM/GBSA predicts binding affinities (ΔG ~-8 kcal/mol for high-affinity analogs) .

ADMET Prediction : Assess logP (<3) and topological polar surface area (TPSA >80 Ų) for CNS permeability .

  • Validation : Compare computational results with in vitro IC₅₀ values .

Q. What strategies mitigate low yields in palladium-catalyzed cross-coupling reactions involving this compound?

  • Key Issues : Competing side reactions (e.g., homocoupling) and catalyst poisoning.
  • Solutions :

  • Precatalyst Systems : Use Pd(OAc)₂ with XPhos ligands for improved stability .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours at 120°C vs. 24 hours conventionally) .
  • Substrate Purification : Pre-dry aryl halides to minimize moisture interference .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
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Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

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